2,7-Diaminoheptanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Diaminoheptanoic acid can be synthesized through several methods. One common approach involves the reaction of 1,6-diaminohexane with diethyl oxalate, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and a suitable solvent such as tetrahydrofuran. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography. The use of catalysts and specific reaction conditions ensures high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2,7-Diaminoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives such as amides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
2,7-Diaminoheptanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its role in enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,7-diaminoheptanoic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Lysine: A proteinogenic amino acid with a similar structure but shorter carbon chain.
Ornithine: Another non-proteinogenic amino acid with a similar functional group arrangement.
Uniqueness: 2,7-Diaminoheptanoic acid is unique due to its extended carbon chain, which imparts different physicochemical properties compared to lysine and ornithine
Biological Activity
2,7-Diaminoheptanoic acid (also known as Lyk) is a non-natural amino acid characterized by its unique structure, which features two amino groups at the 2nd and 7th positions of a heptanoic acid backbone. This compound has garnered significant attention in biochemical and pharmaceutical research due to its diverse biological activities and potential applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₆N₂O₂
- Structural Features :
- Two amino groups located at the 2 and 7 positions.
- A heptanoic acid backbone that influences its interactions with biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Metabolic Pathways :
- The compound acts as a substrate for various enzymes, influencing amino acid metabolism and protein synthesis. Its incorporation into metabolic processes can significantly affect cellular functions.
-
Enzyme Interactions :
- Research indicates that this compound interacts with specific enzymes involved in lysine metabolism, potentially inhibiting bacterial growth by disrupting their metabolic pathways.
- Therapeutic Potential :
The mechanisms through which this compound exerts its biological effects include:
- Molecular Targeting : The compound binds to enzymes and receptors, altering their activity, which can lead to changes in metabolic pathways and protein synthesis.
- Pathway Modulation : It influences pathways related to amino acid metabolism, thereby affecting overall cellular homeostasis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with its enantiomer (S)-2,7-diaminoheptanoic acid and other homologous compounds.
Compound | Structure | Biological Activity |
---|---|---|
This compound | C₇H₁₆N₂O₂ | Inhibits bacterial lysine metabolism |
(S)-2,7-Diaminoheptanoic Acid | C₇H₁₆N₂O₂ | Different enzyme interactions |
2,7-Diaminooctanoic Acid | C₈H₁₈N₂O₂ | Similar properties but longer chain |
2,7-Diaminohexanoic Acid | C₆H₁₄N₂O₂ | Shorter chain with distinct biological roles |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity, making them potential candidates for antibiotic development.
- Enzyme Inhibition Studies : Studies have shown that this compound can inhibit specific bacterial enzymes involved in lysine metabolism. This inhibition can lead to reduced bacterial growth and has implications for developing new antibiotics .
Properties
Molecular Formula |
C7H16N2O2 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2,7-diaminoheptanoic acid |
InChI |
InChI=1S/C7H16N2O2/c8-5-3-1-2-4-6(9)7(10)11/h6H,1-5,8-9H2,(H,10,11) |
InChI Key |
NMDDZEVVQDPECF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(C(=O)O)N)CCN |
Origin of Product |
United States |
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